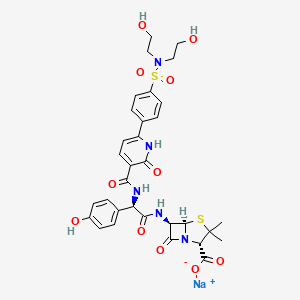
Piridicillin Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピリジシリンナトリウムは、広範囲の抗菌活性を有することが知られている半合成ペニシリン誘導体です。 特にグラム陽性球菌とグラム陰性桿菌に有効ですが、ペニシリンG耐性黄色ブドウ球菌には効果がありません 。 ピリジシリンナトリウムは、緑膿菌に対して、ピペラシリン、アズロシリン、チカルシリンなどの他のペニシリンよりも優れたインビトロ活性を示しています .
準備方法
ピリジシリンナトリウムの合成には、いくつかの工程が含まれます。一般的な方法の1つは、ジメチルホルムアミドの存在下、4-アセチルベンゼンスルホン酸ナトリウムとチオニルクロリドを反応させて4-アセチルベンゼンスルホニルクロリドを生成することから始まります。 この中間体を次に水中でジエタノールアミンと縮合させて4-アセチル-N,N-ビス(2-ヒドロキシエチル)ベンゼンスルホンアミドを生成します 。最終生成物であるピリジシリンナトリウムは、さらなる化学修飾と精製工程によって得られます。
化学反応の分析
ピリジシリンナトリウムは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、さまざまなスルホキシドとスルホンを生成することができます。
還元: 還元反応によって、対応するアミンに変換することができます。
置換: スルホンアミド基で求核置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤があります。
科学研究への応用
ピリジシリンナトリウムは、科学研究において幅広い用途を持っています。
化学: ペニシリン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: 細菌の耐性機構を理解するための微生物学的研究で使用されます。
医学: 特に緑膿菌が原因の細菌感染症の治療における潜在的な用途について調査されています。
科学的研究の応用
Piridicillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of penicillin derivatives.
Biology: It is employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: It is used in the development of new antibacterial agents and formulations
作用機序
ピリジシリンナトリウムは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合することにより、抗菌効果を発揮します。この結合は、細菌細胞壁合成の第3段階、つまり最終段階を阻害し、細胞の溶解と死をもたらします。 主な分子標的は、細菌細胞壁の完全性を維持するために不可欠なPBPです .
類似の化合物との比較
ピリジシリンナトリウムは、ピペラシリン、アズロシリン、チカルシリンなどの他のペニシリン誘導体と類似しています。 これらの他の化合物と比較して、緑膿菌に対するインビトロ活性がより高いのが特徴です 。類似の化合物には、以下が含まれます。
ピペラシリン: さまざまな細菌感染症の治療に使用される、別の広範囲のペニシリンです。
アズロシリン: グラム陰性菌に対する活性が知られています。
チカルシリン: 耐性菌感染症の治療に、クラブラン酸と組み合わせて使用されることが多いです.
ピリジシリンナトリウムは、特定の細菌株に対する増強された活性により、研究と臨床設定の両方において貴重な化合物となっています。
類似化合物との比較
Piridicillin sodium is similar to other penicillin derivatives such as piperacillin, azlocillin, and ticarcillin. it is unique in its higher in-vitro activity against Pseudomonas aeruginosa compared to these other compounds . Similar compounds include:
Piperacillin: Another broad-spectrum penicillin used to treat various bacterial infections.
Azlocillin: Known for its activity against gram-negative bacteria.
Ticarcillin: Often used in combination with clavulanic acid to treat resistant bacterial infections.
This compound stands out due to its enhanced activity against specific bacterial strains, making it a valuable compound in both research and clinical settings.
生物活性
Piridicillin sodium, a semi-synthetic penicillin antibiotic, is primarily known for its broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical implications, including adverse reactions.
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. This is achieved through binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan cross-linking in bacterial cell walls. The inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria .
Antibacterial Spectrum
The antibacterial spectrum of this compound includes:
- Gram-positive bacteria : Effective against Streptococcus spp., Staphylococcus aureus (non-penicillinase producing), and Enterococcus faecalis.
- Gram-negative bacteria : Active against Pseudomonas aeruginosa, Klebsiella spp., Enterobacter spp., and Escherichia coli.
- Anaerobic bacteria : Includes Bacteroides fragilis and Clostridium spp. .
Table 1: Antibacterial Spectrum of this compound
| Bacterial Group | Examples | Activity Level |
|---|---|---|
| Gram-positive | Streptococcus spp., Staphylococcus aureus | Moderate to High |
| Gram-negative | Pseudomonas aeruginosa, Klebsiella spp. | High |
| Anaerobic | Bacteroides fragilis | Moderate |
Pharmacokinetics
This compound is administered via intravenous or intramuscular routes. It is widely distributed in body fluids and tissues, with significant concentrations achieved in urine due to renal excretion mechanisms. The drug demonstrates a half-life of approximately 0.7 to 1.2 hours in healthy subjects, with elimination primarily occurring through glomerular filtration .
Clinical Efficacy
Clinical studies have demonstrated that this compound is effective in treating serious infections caused by susceptible organisms. It is commonly used for intra-abdominal infections, urinary tract infections, skin and soft tissue infections, and septicemia. The standard dosing regimen for adults typically ranges from 3 to 4 grams every 4 to 6 hours .
Adverse Reactions
Despite its efficacy, this compound can lead to various adverse drug reactions (ADRs). A literature review identified common ADRs including:
- Allergic Reactions : Anaphylactic shock, rash, and drug fever.
- Hematological Effects : Thrombocytopenia and myelosuppression.
- Gastrointestinal Symptoms : Nausea and diarrhea.
- Renal Effects : Potential nephrotoxicity in patients with pre-existing renal impairment .
Table 2: Summary of Adverse Reactions Associated with this compound
| Type of Reaction | Specific Reactions | Frequency |
|---|---|---|
| Allergic | Anaphylaxis, rash | Common |
| Hematological | Thrombocytopenia | Moderate |
| Gastrointestinal | Nausea, diarrhea | Common |
| Renal | Nephrotoxicity | Rare |
Case Studies
A review of clinical case reports involving this compound revealed a range of patient demographics and outcomes:
- Demographics : In a study involving 170 patients (87 males and 83 females), the median age was 54 years. Patients presented with various infections treated successfully with this compound alone or in combination with tazobactam or sulbactam.
- Outcomes : Most patients experienced resolution of infection; however, some reported significant ADRs requiring intervention .
特性
CAS番号 |
69402-03-5 |
|---|---|
分子式 |
C32H34N5NaO11S2 |
分子量 |
751.8 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S2.Na/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39;/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46);/q;+1/p-1/t23-,24-,25+,30-;/m1./s1 |
InChIキー |
CHEUORCVUSORLI-BQZVOSRDSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
同義語 |
CI 867 CI867 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















